3-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDO]PROPANOIC ACID
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Overview
Description
3-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDO]PROPANOIC ACID is a complex organic compound with a molecular formula of C18H16N2O7 and a molecular weight of 372.32884 g/mol . This compound features a benzodioxole ring, a furoyl group, and an acrylamide moiety, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole with furoyl chloride under basic conditions to form an intermediate, which is then reacted with beta-alanine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDO]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The acrylamide moiety can be reduced to form corresponding amines.
Substitution: The furoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDO]PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDO]PROPANOIC ACID involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]valine
- N-[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]alanine
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness
3-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDO]PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H16N2O7 |
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Molecular Weight |
372.3 g/mol |
IUPAC Name |
3-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H16N2O7/c21-16(22)5-6-19-17(23)12(20-18(24)14-2-1-7-25-14)8-11-3-4-13-15(9-11)27-10-26-13/h1-4,7-9H,5-6,10H2,(H,19,23)(H,20,24)(H,21,22)/b12-8- |
InChI Key |
XJVSHEQNOGTBED-WQLSENKSSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCCC(=O)O)NC(=O)C3=CC=CO3 |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)NCCC(=O)O)\NC(=O)C3=CC=CO3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCCC(=O)O)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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